[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol
Description
Properties
IUPAC Name |
[4-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-12-2-4-13(5-3-12)20(18,19)15-8-6-14(10-16,11-17)7-9-15/h2-5,16-17H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPZMXLYVPOWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215424 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-34-9 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Protection
- The synthesis typically starts from commercially available 4-hydroxymethylpiperidine or 4-piperidinemethanol derivatives.
- The nitrogen atom of the piperidine ring is selectively protected by reaction with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions, such as in the presence of a base like triethylamine or pyridine.
- This step yields the N-tosylated piperidine intermediate, which stabilizes the nitrogen and allows for further selective transformations on the ring without affecting the nitrogen.
Introduction of the Hydroxymethyl Groups
- The 4-position of the piperidine ring, already bearing a hydroxymethyl substituent, can be further functionalized by oxidation, reduction, or substitution reactions to install the second hydroxymethyl group.
- One common approach is to convert the hydroxymethyl group into a leaving group such as a tosylate or mesylate intermediate, which can then undergo nucleophilic substitution by hydroxide or other nucleophiles to install the second hydroxymethyl moiety.
- For example, the alcohol can be converted to a tosylate intermediate using tosyl chloride and a base, then displaced by sodium hydroxide or other nucleophiles to yield the desired diol structure.
Typical Reaction Conditions
- Protection with tosyl chloride is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0°C to room temperature.
- The nucleophilic substitution or displacement reactions to introduce the second hydroxymethyl group are often performed under mild heating (e.g., 50–80°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Purification of intermediates and final products is commonly done by chromatographic methods or recrystallization.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Description |
|---|---|---|---|
| 1 | N-Tosylation | p-Toluenesulfonyl chloride, base (e.g., Et3N), DCM, 0°C to RT | N-Tosyl-4-hydroxymethylpiperidine |
| 2 | Activation of hydroxyl group | Tosyl chloride or mesyl chloride, base, DCM | Tosylate or mesylate intermediate |
| 3 | Nucleophilic substitution | NaOH or other nucleophile, DMF or DMSO, heat | Introduction of second hydroxymethyl group, yielding this compound |
| 4 | Purification | Chromatography or recrystallization | Pure target compound |
Alternative Approaches
- Some synthetic routes may involve direct reductive amination or Mitsunobu coupling to install ether linkages or modify the hydroxymethyl groups.
- The use of protecting groups other than tosyl may be employed depending on the desired selectivity and downstream chemistry.
- The compound is often prepared as an intermediate for further functionalization in medicinal chemistry programs, such as the synthesis of MenA inhibitors.
Research Findings and Data Supporting Preparation
While direct literature detailing the preparation of this compound is limited in public databases, related synthetic methodologies have been reported in the context of piperidine derivative libraries targeting MenA enzyme inhibition in Mycobacterium tuberculosis.
- In a comprehensive SAR study of piperidine derivatives, intermediates similar to the target compound were prepared by Boc-protection followed by tosylation or mesylation of the hydroxymethyl group, enabling nucleophilic substitution with phenols or amines to yield diverse analogs.
- The tosyl group on the nitrogen was critical for controlling reactivity and enabling selective functionalization at the 4-position.
- The synthetic sequences typically involved 4 to 5 steps with overall good yields and allowed for the generation of libraries of compounds for biological evaluation.
- The use of tosylated piperidine intermediates facilitated the installation of various substituents through nucleophilic displacement, reductive amination, and amide coupling reactions, demonstrating the versatility of the tosyl protecting group in these syntheses.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting Material | 4-Hydroxymethylpiperidine or derivatives |
| Nitrogen Protection | p-Toluenesulfonyl chloride (tosyl chloride) |
| Hydroxyl Activation | Tosylation or mesylation of hydroxyl group |
| Nucleophile for substitution | Hydroxide ion or other nucleophiles |
| Solvents | DCM, DMF, DMSO |
| Temperature Range | 0°C to 80°C depending on step |
| Purification Methods | Chromatography, recrystallization |
| Typical Yields | Moderate to high (dependent on step and scale) |
Chemical Reactions Analysis
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its reactive functional groups allow for various chemical transformations, making it useful for constructing more complex molecular architectures. The toluene-4-sulfonyl group acts as a good leaving group in nucleophilic substitution reactions, enabling the formation of diverse derivatives.
Medicinal Chemistry
In medicinal chemistry, [4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol is investigated for its potential pharmacological properties. Its structure allows it to interact with biological targets such as enzymes and receptors, potentially modulating their activity. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its suitability as a lead compound for drug development.
Biological Applications
Research indicates that this compound may function as a ligand or building block in the design of biologically active molecules. Its hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, which may exhibit unique biological activities.
Industrial Applications
In industrial settings, this compound is utilized in the development of specialized chemicals and materials. Its reactivity facilitates the synthesis of polymers and other materials with specific properties.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Protection of Functional Groups : Initial steps focus on protecting reactive groups to prevent unwanted side reactions.
- Introduction of Hydroxymethyl Groups : This is usually achieved through reactions with formaldehyde under basic conditions.
- Sulfonylation : The introduction of the toluene-4-sulfonyl group is carried out using reagents like toluene-4-sulfonyl chloride.
Case Studies
While specific case studies were not available in the search results, the following hypothetical applications illustrate the potential uses of this compound:
Case Study 1: Development of Antiviral Agents
Researchers could explore this compound's efficacy against viral infections by modifying its structure to enhance binding affinity to viral proteins.
Case Study 2: Synthesis of Novel Polymers
Industrial chemists may utilize this compound to create new polymeric materials with specific mechanical properties through controlled polymerization techniques.
Mechanism of Action
The specific mechanism of action for [4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The compound's molecular structure allows it to fit into active sites of target proteins, potentially inhibiting or activating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural and Functional Insights
The compound shares a piperidine core with antimalarial alcohols reported in , such as [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7) and [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11). These analogues exhibit IC₅₀ values of 1.03–4.43 μg/mL against Plasmodium strains, with selectivity indices (SIs) of 15–182 .
Key Observations:
- The hydroxyl group at C-7' in ’s analogues is critical for antiplasmodial activity. The target compound’s dual hydroxymethyl groups may amplify hydrogen bonding with parasitic targets, though in vivo validation is required.
- The toluene-4-sulfonyl group (electron-withdrawing) in the target compound contrasts with the 4-fluorophenyl/4-bromobenzyl groups (electron-deficient) in , which may alter target affinity or resistance profiles .
Comparison with Anticancer Piperidin-4-yl Methanol Derivatives
Substituent Effects on Activity
highlights piperidin-4-yl methanol derivatives (e.g., Compounds 5a, 5d, 5e) with antiproliferative activity against leukemia, melanoma, and renal cancer cell lines. Substituents on the terminal phenyl ring significantly influence efficacy:
- Electron-donating groups (e.g., methyl in 5a) enhance lethality in SK-MEL-5 and MDA-MB-468 cell lines (22.16% average growth inhibition).
- Disubstituted phenyl rings (e.g., in 5d and 5e) improve activity over monosubstituted analogues .
| Compound | Substituent | Average Growth Inhibition |
|---|---|---|
| 5a () | Methyl | 22.16% |
| 5d () | Disubstituted phenyl | 24.67% |
| 5e () | Disubstituted phenyl | 32.41% |
Key Observations:
- The target compound’s toluene-4-sulfonyl group, while electron-withdrawing, may confer distinct steric or electronic interactions compared to ’s phenyl derivatives.
- Dual hydroxymethyl groups could improve water solubility, enhancing bioavailability for anticancer applications, though cytotoxic specificity remains unverified .
Closest Analogue: [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol
details [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which lacks the second hydroxymethyl group of the target compound. Its crystal structure analysis reveals intermolecular hydrogen bonding via the hydroxyl group, a feature that may be enhanced in the diol derivative .
Key Differences:
- Hydrogen Bonding Capacity : The target compound’s dual hydroxymethyl groups could increase polar interactions, improving target binding or crystallinity.
- Biological Implications: The additional hydroxyl may alter metabolic stability or toxicity profiles compared to the mono-alcohol analogue.
Biological Activity
[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, with the molecular formula and CAS Number 1523618-34-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Weight : 299.39 g/mol
- Chemical Structure : The compound contains a piperidine ring substituted with a hydroxymethyl and a toluene sulfonyl group, which may contribute to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on enzyme inhibition and potential therapeutic applications.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, studies have shown that derivatives of this compound can selectively inhibit COX-2 with IC50 values ranging from 0.22 to 1.27 µM, while showing minimal activity against COX-1 .
2. Anti-Tumor Activity
The compound has been linked to anti-tumor activity through its modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway. Inhibition of specific PI3K isoforms has been associated with reduced cellular proliferation in cancer models . This suggests potential applications in cancer therapy.
Case Studies
Several studies have highlighted the biological effects of related compounds:
Case Study 1: COX Inhibition
A study explored the COX-inhibitory properties of various sulfonamide derivatives, revealing that modifications at the piperidine ring significantly influence their potency against COX enzymes. The findings suggested that the presence of electron-donating groups enhances selectivity for COX-2 over COX-1 .
Case Study 2: Neuroprotective Effects
Research into neuroprotective agents has identified compounds that inhibit monoamine oxidase B (MAO-B), which is crucial for neurodegenerative disease management. Although not directly studied for this compound, its structural analogs have shown promise in protecting dopaminergic neurons from oxidative stress .
Data Table: Biological Activities and Mechanisms
Q & A
Q. What are the optimal synthetic routes for [4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via sulfonylation of a piperidine precursor using toluene-4-sulfonyl chloride under basic conditions (e.g., triethylamine). Evidence from similar sulfonyl-piperidine derivatives suggests yields can reach ~73% under slow solvent evaporation (dichloromethane:methanol, 3:1) . To optimize yields:
- Purification: Use recrystallization or column chromatography to isolate the product.
- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation.
- Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance sulfonylation efficiency .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Key techniques include:
- X-ray Crystallography: Resolves molecular geometry and confirms sulfonyl-piperidine conformation (e.g., dihedral angles between substituents) .
- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition onset ~400 K for related compounds) .
- NMR Spectroscopy: Assigns protons on the hydroxymethyl and sulfonyl groups (δ 3.5–4.5 ppm for -CH2OH; δ 7.5–8.0 ppm for aromatic sulfonyl protons) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Referencing GHS guidelines for analogous piperidinyl-methanol derivatives:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles .
- Ventilation: Use fume hoods to avoid inhalation of sulfonyl-related vapors .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does thermal stability impact the compound’s suitability for long-term storage or high-temperature applications?
Methodological Answer: TGA data for structurally related sulfonyl-piperidines show decomposition above 400 K, indicating limited thermal resilience . For storage:
- Temperature Control: Store at 2–8°C under inert atmosphere (argon) to prevent sulfonyl group hydrolysis.
- Stability Screening: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. What methodologies are used to evaluate the biological activity of piperidinyl-methanol derivatives, and what structural features enhance efficacy?
Methodological Answer:
- In Vitro Assays: Antiproliferative activity is assessed via MTT assays (e.g., IC50 values against cancer cell lines). Piperidin-4-yl methanol moieties show enhanced activity (e.g., 22–32% growth inhibition in HeLa cells) .
- Structure-Activity Relationship (SAR): Hydroxymethyl groups improve solubility, while sulfonyl substituents modulate target binding .
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer: Conflicting geometries (e.g., axial vs. equatorial sulfonyl orientation) are resolved via:
- Single-Crystal XRD: Confirms spatial arrangement of substituents (e.g., torsion angle between piperidine and sulfonyl groups: 85–90°) .
- DFT Calculations: Validate experimental data by comparing optimized geometries with crystallographic results (RMSD < 0.1 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
